CID 78062409, also known as 1H-Indazole-3-glycolic acid, 4,5,6,7-tetrahydro-1-methyl-, 2-(diethylamino)ethyl ester, dihydrochloride, is a complex organic compound belonging to the indazole family. This compound has gained significant attention in various scientific domains due to its unique properties and potential applications in chemistry, biology, and medicine. Its intricate structure and diverse reactivity make it a valuable subject for research and development.
This compound falls under the category of heterocyclic aromatic organic compounds, specifically indazoles. Indazoles are known for their diverse biological activities and are commonly studied in medicinal chemistry for their therapeutic potential.
The synthesis of CID 78062409 involves several intricate steps that require specific conditions and reagents.
CID 78062409 has a molecular formula of with a molecular weight of approximately . The structural representation includes:
InChI=1S/C16H27N3O3.2ClH/c1-4-19(5-2)10-11-22-16(21)15(20)14-12-8-6-7-9-13(12)18(3)17-14;;/h15,20H,4-11H2,1-3H;2*1H
WFAXDQGRTMCXKJ-UHFFFAOYSA-N
CCN(CC)CCOC(=O)C(C1=NN(C2=C1CCCC2)C)O.Cl.Cl
This structural data indicates the presence of multiple functional groups that contribute to its reactivity and biological activity.
CID 78062409 undergoes a variety of chemical reactions that are essential for its application in different fields.
The major products formed depend on the specific conditions applied during these reactions.
The mechanism of action of CID 78062409 involves its interaction with specific molecular targets within biological systems. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can influence various cellular processes, making it a subject of interest in pharmacological studies.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are crucial for determining the handling and application of CID 78062409 in laboratory settings .
CID 78062409 has a broad spectrum of scientific uses:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8